molecular formula C28H29N7O2 B12468522 N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide

N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide

Cat. No.: B12468522
M. Wt: 495.6 g/mol
InChI Key: UZCOTMSIOPLBAI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide typically involves multiple steps, including the formation of the triazinyl core and subsequent functionalization with acetylphenyl and alaninamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability . These methods often utilize microreactor systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide involves its interaction with specific molecular targets and pathways. The compound’s triazinyl core allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of acetylphenyl and triazinyl groups in this compound sets it apart, providing distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N7O2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]propanamide

InChI

InChI=1S/C28H29N7O2/c1-17-8-12-22(13-9-17)31-27-33-26(34-28(35-27)32-23-14-10-18(2)11-15-23)29-19(3)25(37)30-24-7-5-6-21(16-24)20(4)36/h5-16,19H,1-4H3,(H,30,37)(H3,29,31,32,33,34,35)

InChI Key

UZCOTMSIOPLBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC(=C3)C(=O)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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